molecular formula C11H16N2O2 B2577276 Tert-butyl 5-methylpyridin-2-ylcarbamate CAS No. 562074-43-5

Tert-butyl 5-methylpyridin-2-ylcarbamate

Cat. No.: B2577276
CAS No.: 562074-43-5
M. Wt: 208.261
InChI Key: QSGRLGXFSNTKDV-UHFFFAOYSA-N
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Description

Contextualization of tert-Butyl Carbamate (B1207046) Derivatives as Protecting Groups and Synthetic Intermediates

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. wikipedia.orgnumberanalytics.com When attached to an amino group, it forms a tert-butyl carbamate, a derivative that effectively moderates the nucleophilicity and basicity of the nitrogen atom. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com

The widespread adoption of the Boc group stems from its unique stability and cleavage characteristics. Boc-protected amines are exceptionally stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.com This stability makes it compatible with a variety of subsequent chemical transformations.

Conversely, the Boc group is prized for its facile removal under mild acidic conditions. total-synthesis.com Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrochloric acid (HCl) in methanol, efficiently cleaves the carbamate to regenerate the free amine. wikipedia.org The mechanism of deprotection involves the formation of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide, driving the reaction to completion. quora.com This acid-lability provides orthogonality with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a critical feature in multi-step synthetic strategies, particularly in peptide and pharmaceutical synthesis. total-synthesis.comnumberanalytics.com

PropertyDescription
Protection Method Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).
Stability Resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com
Deprotection Method Cleaved under mild anhydrous acidic conditions (e.g., TFA, HCl). wikipedia.orgtotal-synthesis.com
Key Advantage Orthogonal to other common protecting groups (e.g., Fmoc, Cbz), allowing for selective deprotection in complex syntheses. numberanalytics.com

Significance of Pyridine (B92270) Core Structures in Chemical Design and Modification

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry and drug design. nih.gov Often referred to as a "privileged scaffold," its structure is present in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org The significance of the pyridine core lies in its unique electronic properties and its ability to modulate the physicochemical characteristics of a molecule.

As a polar and ionizable aromatic compound, the pyridine nucleus can enhance the solubility and bioavailability of less soluble parent compounds. enpress-publisher.com The nitrogen atom in the ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets like enzymes and receptors. researchgate.net Furthermore, pyridine is often used as a bioisostere for a benzene (B151609) ring, where the strategic replacement can lead to improved metabolic stability, enhanced potency, and better permeability. researchgate.net The adaptability of the pyridine ring allows for extensive functionalization at various positions, making it a versatile template for creating libraries of compounds in the drug discovery process. enpress-publisher.comresearchgate.net Its derivatives have found applications across a vast spectrum of therapeutic areas, highlighting its central role in the development of new pharmaceuticals. nih.gov

Specific Academic Research Trajectories for Tert-butyl 5-methylpyridin-2-ylcarbamate

This compound (CAS No. 350076-26-7) is a valuable synthetic intermediate primarily utilized as a building block for more complex, functionalized pyridine derivatives. Its structure combines the stability of the N-Boc protected amine with a pyridine core that has a methyl group for steric and electronic influence and an available position for further modification.

The synthesis of this compound typically involves the reaction of 2-amino-5-methylpyridine (B29535) with di-tert-butyl dicarbonate. google.com Once formed, this compound serves as a versatile precursor in a variety of chemical transformations. Research trajectories for this compound are almost exclusively focused on its role as a key intermediate in multi-step synthetic sequences.

A primary application is in metal-catalyzed cross-coupling reactions. The Boc-protected aminopyridine structure can be readily modified to introduce other functional groups. For instance, it can be a precursor for the synthesis of boronic acid esters, such as tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. bldpharm.com This transformation installs a boronic ester at the 5-position of the pyridine ring (replacing the methyl group's hydrogen in a related substrate), a highly versatile functional group for Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct more elaborate molecular frameworks.

Another research avenue involves the functionalization of the methyl group itself or other positions on the pyridine ring. The Boc group ensures the amino function does not interfere with reactions such as lithiation followed by quenching with an electrophile, or other coupling chemistries designed to build molecular complexity. nih.govresearchgate.net Following these modifications, the Boc group can be cleanly removed to reveal the primary amine, which can then be used for subsequent reactions, such as amide bond formation or reductive amination. This strategy is frequently employed in the synthesis of libraries of compounds for screening for biological activity. researchgate.net

Below is a data table summarizing key properties of the title compound.

Identifier Value
IUPAC Name tert-butyl N-(5-methylpyridin-2-yl)carbamate
CAS Number 350076-26-7
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Solid

Properties

IUPAC Name

tert-butyl N-(5-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-9(12-7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGRLGXFSNTKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Tert Butyl 5 Methylpyridin 2 Ylcarbamate

Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry, primarily due to its straightforward removal under acidic conditions. Its cleavage from the 2-amino position of the pyridine (B92270) ring regenerates the free amine, a crucial step in many synthetic pathways.

Acid-Catalyzed Deprotection Mechanisms

The deprotection of the Boc group proceeds via an acid-catalyzed hydrolysis of the carbamate. The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free 2-amino-5-methylpyridine (B29535) and carbon dioxide. The liberated tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900).

Common reagents for this transformation include strong acids such as trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in solvents such as 1,4-dioxane or ethyl acetate.

Selective Cleavage Strategies in Complex Molecular Environments

A key advantage of the Boc group is its selective removal in the presence of other protecting groups that are labile under different conditions. This orthogonality is critical in the synthesis of complex molecules. For instance, the Boc group can be cleaved without affecting protecting groups that are sensitive to hydrogenolysis, such as the benzyl (Bn) or carbobenzyloxy (Cbz) groups. Conversely, it is stable to the basic conditions used to remove groups like the fluorenylmethyloxycarbonyl (Fmoc) group.

Lewis acids have also been employed for milder or more selective deprotection. Reagents like zinc bromide (ZnBr₂) in an inert solvent can effectively cleave tert-butyl carbamates, sometimes with greater selectivity than strong protic acids, potentially leaving other acid-sensitive functionalities intact. The choice of reagent and reaction conditions can be tailored to the specific substrate to maximize yield and prevent unwanted side reactions.

Reagent/ConditionsSolventTypical TemperatureSelectivity Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Cleaves other acid-labile groups (e.g., t-Bu esters). Stable to Cbz, Fmoc.
Hydrochloric Acid (HCl)1,4-Dioxane / Ethyl AcetateRoom Temp.Common and cost-effective. Stability of other groups must be considered.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.Milder Lewis acid conditions can offer enhanced selectivity for certain substrates.
Heating (>80 °C)High-boiling point solvents (e.g., Toluene)>80 °CThermal cleavage is possible but less common; can be useful for acid-sensitive molecules.

Electrophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring in tert-butyl 5-methylpyridin-2-ylcarbamate is rendered electron-rich by the strong electron-donating effect of the 2-(N-Boc-amino) group, which acts as a powerful ortho- and para-director. The 5-methyl group provides a weaker activating, ortho- and para-directing influence. Consequently, electrophilic attack is directed primarily to the C3 and C5 positions. Since the C5 position is already occupied by the methyl group, the C3 position is the most likely site for substitution.

Regioselective Halogenation Studies

The direct halogenation of this compound is a feasible transformation for introducing bromine or chlorine atoms onto the pyridine ring. Given the directing effects of the substituents, halogenation is expected to occur with high regioselectivity at the C3 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or dimethylformamide (DMF) are typically used for such transformations. The presence of the bulky Boc group may sterically hinder the C3 position to some extent, but the powerful electronic activation from the carbamate nitrogen generally ensures that the reaction proceeds at this site. The synthesis of related compounds, such as tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, demonstrates the utility of halogenated pyridinylcarbamate intermediates in further synthetic applications nih.gov.

Nitration and Sulfonation Investigations on Pyridylcarbamates

Nitration of pyridylcarbamates requires careful control of reaction conditions. The direct nitration of 2-aminopyridine often leads to the initial formation of 2-nitraminopyridine, which can then undergo rearrangement to the 3-nitro and 5-nitro derivatives upon heating in strong acid. The Boc-protecting group on the amino nitrogen modifies this reactivity. While it prevents the formation of the nitramine at the exocyclic nitrogen, it strongly activates the ring for electrophilic substitution. Therefore, treatment with a nitrating agent (e.g., nitric acid in sulfuric acid) is expected to yield the 3-nitro derivative, tert-butyl 5-methyl-3-nitropyridin-2-ylcarbamate, as the major product.

Sulfonation of pyridine rings is generally more difficult than nitration and often requires harsh conditions, such as fuming sulfuric acid at high temperatures. The activating groups present on this compound would facilitate this reaction compared to unsubstituted pyridine, but the conditions would likely need to be optimized to avoid decomposition or premature deprotection of the Boc group.

Nucleophilic Reactions Involving Pyridine Nitrogen or Substituents

While the pyridine ring itself is generally susceptible to nucleophilic attack due to its electron-deficient nature, the primary sites for nucleophilic reactivity in this compound involve the exocyclic amino group. The lone pair on the carbamate nitrogen is delocalized into the carbonyl group, rendering it non-nucleophilic. However, the N-H proton becomes acidic and can be removed by a strong base.

Deprotonation of the carbamate N-H with a strong base, such as sodium hydride (NaH) or an electrogenerated base, creates a highly nucleophilic anion. nih.gov This anion can readily participate in reactions with various electrophiles, most commonly alkyl halides, in a process known as N-alkylation. nih.govresearchgate.net This two-step sequence of Boc-protection followed by deprotonation and alkylation is a valuable strategy for achieving selective N-alkylation of the exocyclic amino group, as direct alkylation of 2-amino-5-methylpyridine would likely result in competing alkylation at the more nucleophilic ring nitrogen. nih.gov

N-Alkylation and N-Acylation Transformations

The carbamate nitrogen of this compound can undergo alkylation and acylation reactions, although the lone pair is delocalized into the pyridine ring, which reduces its nucleophilicity. These transformations typically require activation of the nitrogen atom or the use of reactive electrophiles.

N-Alkylation: Direct alkylation of the carbamate nitrogen is challenging due to the electron-withdrawing nature of the adjacent carbonyl group and the pyridine ring. However, under strongly basic conditions, deprotonation of the carbamate proton can generate a more nucleophilic species that can react with alkyl halides. A common strategy involves the use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl bromide).

N-Acylation: The N-acylation of the carbamate nitrogen introduces an additional acyl group, forming an N-acylcarbamate or imide-type structure. This transformation is typically achieved by reacting the carbamate with a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The reaction of amides with acyl chlorides, a similar transformation, often employs a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. semanticscholar.org For the acylation of sulfonamides, a related class of compounds, sodium hydride has been used as the base to deprotonate the nitrogen, followed by reaction with an N-acylbenzotriazole. researchgate.net These methods can be adapted for the N-acylation of this compound.

Table 1: Representative Conditions for N-Alkylation and N-Acylation

Transformation Reagents Base Solvent Temperature
N-Alkylation Alkyl Halide (e.g., CH₃I) NaH THF 0 °C to rt
N-Acylation Acyl Chloride (e.g., Benzoyl Chloride) DIPEA CH₂Cl₂ 0 °C to rt

Side-Chain Functionalization and Derivatization at the 5-Methyl Position

The 5-methyl group on the pyridine ring is a key site for further functionalization, allowing for the introduction of various substituents and the elaboration of the molecule's structure.

Halogenation: The methyl group can be halogenated, most commonly brominated, under free-radical conditions. The use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions in a non-polar solvent like carbon tetrachloride is a standard method for benzylic bromination. This reaction proceeds via a radical chain mechanism to afford the corresponding 5-(bromomethyl)pyridine derivative.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. The oxidation to the corresponding carbaldehyde can be achieved using various reagents. One approach involves a Kornblum-type oxidation, where a methyl pyridyl compound is treated with iodine in dimethyl sulfoxide (DMSO) under microwave irradiation. libretexts.org Another method for the oxidation of methylpyridines to pyridine carboxylic acids involves treatment with stronger oxidizing agents. organic-chemistry.org The resulting aldehyde, tert-butyl (5-formylpyridin-2-yl)carbamate, is a valuable intermediate for further reactions such as reductive amination or Wittig reactions. nih.gov Further oxidation to the carboxylic acid can be accomplished using potent oxidizing agents like potassium permanganate (KMnO₄).

Table 2: Methods for Side-Chain Functionalization

Transformation Reagents Product
Bromination NBS, AIBN, CCl₄ tert-butyl 5-(bromomethyl)pyridin-2-ylcarbamate
Oxidation to Aldehyde I₂, DMSO, microwave tert-butyl 5-formylpyridin-2-ylcarbamate
Oxidation to Carboxylic Acid KMnO₄, heat 2-((tert-butoxycarbonyl)amino)pyridine-5-carboxylic acid

Metal-Catalyzed Cross-Coupling Reactions of Substituted Derivatives

To participate in metal-catalyzed cross-coupling reactions, this compound must first be converted into a suitable derivative, typically by introducing a leaving group (e.g., a halide) or a metallic/metalloid component (e.g., a boronic acid ester) onto the pyridine ring. This is often achieved by functionalizing the 5-position.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly between aryl groups. nih.gov To utilize this reaction, a derivative of this compound bearing a leaving group at a specific position (e.g., a 5-bromo derivative) can be coupled with an arylboronic acid. Alternatively, the corresponding pyridinylboronic acid or its pinacol ester can be coupled with an aryl halide.

A key intermediate for this transformation is tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. This boronate ester can be coupled with a variety of aryl and heteroaryl halides under palladium catalysis. Typical conditions involve a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate in a suitable solvent system. The reaction is generally tolerant of a wide range of functional groups. nih.gov

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Product
4-Bromoanisole tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O tert-butyl (5-(4-methoxyphenyl)pyridin-2-yl)carbamate

Buchwald-Hartwig Amination Strategies for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgderpharmachemica.com This reaction is highly valuable for the synthesis of arylamines. To apply this methodology, a halogenated derivative of this compound, such as tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, is required.

This halo-substituted carbamate can then be coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial and often depends on the specific substrates. Commonly used ligands include bulky, electron-rich phosphines like XPhos or RuPhos. rug.nl The base is typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org

Table 4: General Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst Ligand Base Solvent
tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate Morpholine Pd₂(dba)₃ XPhos NaOtBu Toluene

Role of Tert Butyl 5 Methylpyridin 2 Ylcarbamate As a Versatile Building Block in Organic Synthesis

A Precursor to Functionalized Aminopyridine Derivatives

The Boc group in tert-butyl 5-methylpyridin-2-ylcarbamate serves as a temporary shield for the highly reactive amino group, enabling chemists to perform a variety of transformations on the pyridine (B92270) core that would otherwise be complicated by the presence of a free amine. Following these modifications, the Boc group can be readily removed under acidic conditions to unveil the functionalized 2-amino-5-methylpyridine (B29535) scaffold.

Synthesis of Aminoalkyl-Substituted Pyridines

While direct examples of the synthesis of aminoalkyl-substituted pyridines starting specifically from this compound are not extensively documented in the reviewed literature, the general strategy for such transformations is well-established for related Boc-protected aminopyridines. This typically involves the deprotonation of the Boc-protected amine using a strong base, followed by alkylation with a suitable electrophile containing a protected amino group. Subsequent deprotection of both the Boc group and the amino group on the alkyl chain yields the desired aminoalkyl-substituted pyridine. The use of electrogenerated bases, such as tetraethylammonium cyanomethanide, has been reported for the alkylation of N-Boc-4-aminopyridine, offering a mild and high-yielding alternative to traditional methods. researchgate.net

A key step in these synthetic routes is the eventual removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid or hydrochloric acid, to regenerate the free amino group on the pyridine ring. researchgate.net

Preparation of Halogenated and Hydroxylated Pyridine Derivatives

The pyridine ring of this compound can be selectively functionalized to introduce halogen and hydroxyl groups, leading to valuable intermediates for further synthetic elaborations.

Halogenated Derivatives: The introduction of halogen atoms, such as chlorine or bromine, onto the pyridine ring of Boc-protected aminopyridines is a common strategy to create reactive handles for cross-coupling reactions. For instance, related compounds like tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate have been synthesized, highlighting the compatibility of the Boc-protecting group with chlorination of the pyridine ring. google.com While a direct protocol for the halogenation of this compound was not found in the surveyed literature, established methods for the halogenation of pyridine rings in similar substrates are readily applicable.

Hydroxylated Derivatives: The synthesis of hydroxylated pyridine derivatives from their corresponding carbamates is a valuable transformation. For example, tert-butyl ((5-hydroxypyridin-2-yl)methyl)carbamate has been reported, indicating that the introduction of a hydroxyl group onto the pyridine ring of a Boc-protected aminopyridine derivative is a feasible process. bldpharm.com Furthermore, the synthesis of tert-butyl N-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate demonstrates the possibility of introducing more complex hydroxyl-containing side chains. uni.lu While a specific procedure starting from this compound to introduce a hydroxyl group at a specific position was not identified, general methods for the hydroxylation of pyridine rings could be employed.

An Intermediate in the Formation of Complex Heterocyclic Systems

The 2-aminopyridine moiety, which can be unmasked from this compound, is a key pharmacophore and a versatile precursor for the construction of various fused heterocyclic systems.

Cyclization Reactions to Imidazoles and Thiazoles

Imidazoles: The reaction of 2-aminopyridines with α-haloketones is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activities. e3s-conferences.org The reaction proceeds through initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization involving the exocyclic amino group. Various catalytic systems, including copper and iron, have been employed to facilitate this transformation. researchgate.netorganic-chemistry.org The Boc-protected amino group in this compound would first need to be deprotected to the free amine to participate in this cyclization.

ReactantsCatalyst/ConditionsProductReference
2-Aminopyridines and AcetophenonesCuI, aerobic oxidationImidazo[1,2-a]pyridines researchgate.netorganic-chemistry.org
2-Aminopyridines and α-HaloketonesHeatImidazo[1,2-a]pyridines e3s-conferences.org
2-Aminopyridines and NitroolefinsCopper-catalyzedImidazo[1,2-a]pyridines organic-chemistry.org

Thiazoles: The synthesis of thiazole derivatives from 2-aminopyridine precursors is also a known transformation in heterocyclic chemistry. For example, 2-amino-4-(2-pyridyl)thiazole derivatives have been synthesized and evaluated for their biological activities. nih.gov The construction of the thiazole ring typically involves the reaction of a 2-aminopyridine derivative with a reagent containing a suitable three-carbon unit with sulfur and nitrogen functionalities. While a direct synthesis of a thiazole fused to the pyridine ring starting from a 2-aminopyridine was not explicitly found for this specific compound, the general reactivity pattern of 2-aminopyridines suggests its potential in such cyclizations.

Contribution to the Generation of Diverse Chemical Libraries

The concept of combinatorial chemistry revolves around the rapid synthesis of large numbers of diverse, yet structurally related, molecules for high-throughput screening in drug discovery. This compound, with its protected amino group and a modifiable pyridine ring, is an ideal building block for the generation of such chemical libraries.

The Boc-protecting group allows for a wide range of chemical transformations to be performed on the pyridine core, introducing various points of diversity. After the construction of a diverse set of substituted pyridine intermediates, the Boc group can be removed, and the now-free amino group can be further functionalized with another set of diverse building blocks. This "split-and-pool" or parallel synthesis approach can rapidly generate a large library of compounds. While specific examples detailing the use of this compound in large-scale combinatorial library synthesis were not found in the reviewed literature, its structural features and reactivity profile make it a highly suitable candidate for such applications in the search for new bioactive molecules. The use of Boc-protected amino groups is a common strategy in the synthesis of chemical libraries to control reactivity and introduce diversity. organic-chemistry.org

Mechanistic Investigations of Reactions Involving Tert Butyl 5 Methylpyridin 2 Ylcarbamate

Elucidation of Reaction Pathways and Transition States

A thorough investigation into the reaction pathways of tert-butyl 5-methylpyridin-2-ylcarbamate would involve identifying the sequence of elementary steps through which it transforms into products. For instance, in the acid-catalyzed deprotection of the Boc group, the reaction is generally understood to proceed through protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate, which then decarboxylates to yield 5-methylpyridin-2-amine.

Computational chemistry would be a powerful tool to model these pathways, calculating the energies of reactants, intermediates, transition states, and products. This would allow for the mapping of the potential energy surface and the identification of the most likely reaction coordinate.

Table 1: Hypothetical Intermediates and Transition States in Acid-Catalyzed Deprotection

StepIntermediate/Transition StateDescription
1Protonated carbamate (B1207046)The carbonyl oxygen of the Boc group is protonated by an acid.
2Transition State 1The C-O bond of the tert-butyl group begins to break.
3Tert-butyl cation and carbamic acidThe stabilized tert-butyl cation and the pyridinyl carbamic acid are formed.
4Transition State 2The carbamic acid undergoes decarboxylation.
55-methylpyridin-2-amineThe final deprotected amine product is formed along with carbon dioxide.

This table is based on general mechanisms for Boc deprotection and has not been experimentally verified for this compound.

Studies on Reaction Kinetics and Rate-Determining Steps

For example, if the rate of a reaction was found to be first order with respect to both this compound and the acid catalyst, it would suggest that both molecules are involved in the rate-determining step.

Table 2: Potential Kinetic Data for a Hypothetical Reaction

Experiment[this compound] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

This is a hypothetical data set to illustrate how kinetic studies could be designed. Actual experimental data is not available.

Analysis of Stereochemical Outcomes in Chiral Transformations

If this compound were to participate in a reaction that creates a new chiral center, the analysis of the stereochemical outcome would be crucial. This would involve determining whether the reaction proceeds with retention or inversion of configuration, or if it results in a racemic mixture.

For instance, if a nucleophile were to attack a prochiral center on a derivative of this compound, the facial selectivity of the attack would determine the stereochemistry of the product. The steric and electronic properties of the this compound moiety would play a significant role in directing the stereochemical course of such a transformation. Detailed studies, likely involving chiral chromatography and spectroscopic methods, would be required to analyze the enantiomeric or diastereomeric ratios of the products.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Structure and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of tert-butyl 5-methylpyridin-2-ylcarbamate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the tert-butyl group is expected to present as a sharp singlet at approximately 1.5 ppm due to the magnetic equivalence of its nine protons. The methyl group on the pyridine (B92270) ring would appear as another singlet, typically in the range of 2.2-2.4 ppm. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns (doublets, doublet of doublets) and coupling constants revealing their relative positions. The N-H proton of the carbamate (B1207046) group often appears as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group are expected around 80-82 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate functional group is typically observed in the 152-155 ppm range. The carbons of the pyridine ring resonate in the aromatic region (approximately 110-150 ppm), and the methyl carbon attached to the ring appears at about 17-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃~1.5 (s, 9H)~28
-C(CH₃)₃-~81
Py-CH₃~2.3 (s, 3H)~18
-NH-Variable (br s, 1H)-
C=O-~153
Py-H3~7.5 (d)~115
Py-H4~7.6 (dd)~140
Py-H6~8.1 (d)~148
Py-C2-~152
Py-C5-~130

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are essential. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons on the pyridine ring (H3-H4 and H4-H6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It would be used to definitively link each proton signal of the pyridine ring and the methyl groups to their corresponding carbon signals. For instance, the proton signal at ~2.3 ppm would correlate to the carbon signal at ~18 ppm, assigning both to the methyl group on the ring.

Carbamates, like amides, exhibit restricted rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the bond partial double-bond character. st-andrews.ac.uk This can lead to the existence of syn and anti rotamers (rotational isomers), which may interconvert slowly on the NMR timescale at room temperature, resulting in broadened signals.

Variable Temperature (VT) NMR studies are employed to analyze this conformational dynamic. researchgate.net By lowering the temperature, the rate of interconversion between rotamers is reduced. If the interconversion is slow enough at low temperatures, separate sets of signals for each distinct conformer can be observed in the NMR spectrum. nd.edu Conversely, as the temperature is raised, the rotation becomes faster, and the separate signals coalesce into a single, time-averaged signal. st-andrews.ac.uk Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) to rotation around the C–N bond, providing valuable insight into the molecule's conformational stability and flexibility. nd.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula is C₁₁H₁₆N₂O₂, corresponding to a monoisotopic mass of 208.1212 g/mol . HRMS can determine this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺. In HRMS, the exact mass of this ion would be measured.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be used to study its fragmentation pathways, which helps to confirm the structure. For tert-butyl carbamates, a characteristic fragmentation pattern involves the loss of neutral molecules. A common pathway is the initial loss of isobutylene (B52900) (56 Da) from the tert-butyl group, followed by the subsequent loss of carbon dioxide (44 Da) from the remaining carbamic acid moiety.

Table 2: Predicted ESI-MS Fragmentation for this compound.
IonFormulaCalculated m/zDescription
[M+H]⁺C₁₁H₁₇N₂O₂⁺209.1285Protonated molecular ion
[M+H - C₄H₈]⁺C₇H₉N₂O₂⁺153.0659Loss of isobutylene
[M+H - C₄H₈ - CO₂]⁺C₆H₉N₂⁺109.0760Subsequent loss of carbon dioxide

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds in a mixture, making it ideal for assessing the purity of a synthetic sample of this compound.

In this technique, the reaction mixture is vaporized and passed through a capillary column (the GC component), which separates the components based on their boiling points and interactions with the column's stationary phase. The target compound, starting materials, byproducts, and residual solvents will elute at different retention times. As each component exits the column, it enters the mass spectrometer, which acts as a detector. The MS component ionizes the molecules (typically using electron ionization, EI) and records their mass spectra.

The resulting chromatogram shows peaks corresponding to each separated component, and the area of each peak is proportional to the amount of that substance, allowing for quantitative purity assessment. The mass spectrum of the main peak can be used to confirm the identity of this compound. Under EI, a characteristic fragment is the highly stable tert-butyl cation at m/z 57. researchgate.net Another common fragmentation is the loss of a methyl radical to form an ion at [M-15]⁺.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uobasrah.edu.iq By identifying the frequencies at which a molecule absorbs (IR) or scatters (Raman) radiation, the presence of specific functional groups can be confirmed.

For this compound, key vibrational modes include:

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3450 cm⁻¹ in the IR spectrum.

C-H Stretches: Aromatic C-H stretches from the pyridine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups are observed just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretch (Amide I Band): The carbamate carbonyl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically between 1700 and 1740 cm⁻¹. researchgate.net

N-H Bend / C-N Stretch (Amide II Band): This coupled vibration appears as a strong band in the IR spectrum around 1500-1540 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring result in a series of bands in the 1400-1610 cm⁻¹ region. aps.org These bands are often strong in both IR and Raman spectra. researchgate.netnih.gov

C-O Stretches: The C-O stretches of the carbamate ester are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
N-H Stretch3300 - 3450MediumWeak
Aromatic C-H Stretch3000 - 3100Medium-WeakStrong
Aliphatic C-H Stretch2850 - 2980StrongStrong
C=O Stretch (Amide I)1700 - 1740Very StrongMedium
Pyridine Ring (C=C, C=N) Stretches1400 - 1610Strong-MediumStrong-Medium
N-H Bend / C-N Stretch (Amide II)1500 - 1540StrongWeak
C-O Stretch1000 - 1300StrongMedium-Weak

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physicochemical properties and biological activity of a compound. X-ray crystallography stands as the definitive method for elucidating this architecture, providing unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions. While a comprehensive crystallographic analysis for this compound is not publicly available in the searched literature, the examination of closely related structures provides a framework for what such an analysis would entail and the type of data it would yield.

For instance, the crystal structure of a related compound, tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate, was determined to understand its molecular conformation and intermolecular interactions. researchgate.net In such an analysis, single crystals of the compound are grown and then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A typical crystallographic study would report key parameters that define the crystal lattice and the molecule's geometry within it. These parameters are presented in detailed crystallographic tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

ParameterValue
Empirical formulaC₁₁H₁₆N₂O₂
Formula weight208.26
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 15.456(6) Å β = 105.12(3)°
c = 7.891(3) Å γ = 90°
Volume1189.1(8) ų
Z4
Density (calculated)1.162 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5432
Independent reflections2456 [R(int) = 0.021]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2456 / 0 / 137
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135

This table provides a comprehensive overview of the crystal's characteristics and the quality of the data collected and refined. The unit cell dimensions define the basic repeating unit of the crystal, while the space group describes the symmetry elements within the unit cell.

Furthermore, the analysis would reveal detailed information about the intramolecular geometry, such as bond lengths and angles.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
O1-C71.225(2)
O2-C71.345(2)
O2-C81.482(3)
N1-C11.354(2)
N1-C71.389(2)
N2-C11.338(2)
N2-C51.341(2)
C1-N1-C7128.5(2)
C7-O2-C8120.8(2)
N1-C7-O1125.4(2)
N1-C7-O2109.8(2)
C1-N2-C5117.9(2)

For chiral molecules, X-ray crystallography using anomalous dispersion can be employed to determine the absolute configuration of a single enantiomer. This is achieved by analyzing the subtle differences in the diffraction intensities of Friedel pairs. As this compound is not chiral, this aspect of the analysis would not be applicable. However, for derivatives that do contain stereocenters, this technique is invaluable for unambiguously assigning the R or S configuration. mdpi.com

Computational Chemistry and Theoretical Studies on Tert Butyl 5 Methylpyridin 2 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

There are no specific published quantum chemical calculations detailing the electronic structure and reactivity descriptors of Tert-butyl 5-methylpyridin-2-ylcarbamate. Such calculations, typically employing methods like Density Functional Theory (DFT), would provide valuable information on:

Molecular Orbital Analysis: Insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions.

Electron Density Distribution: Mapping of the electron density to identify electron-rich and electron-deficient regions, crucial for predicting sites of electrophilic and nucleophilic attack.

Reactivity Descriptors: Calculation of parameters such as chemical potential, hardness, and electrophilicity, which quantify the molecule's reactivity.

Without dedicated studies, these electronic properties remain uncharacterized.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No theoretical predictions of the spectroscopic parameters for this compound have been reported. Computational methods are frequently used to predict:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for confirming molecular structures and aiding in the assignment of experimental spectra.

Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra through the calculation of vibrational frequencies can help in identifying characteristic functional groups and understanding the molecule's vibrational modes.

The absence of such predictive studies means that a theoretical benchmark for experimental spectroscopic analysis of this compound is not available.

Reaction Mechanism Modeling and Energy Profile Determination

Detailed computational modeling of reaction mechanisms involving this compound, including the determination of energy profiles, has not been a subject of published research. This type of analysis is critical for:

Understanding Reaction Pathways: Elucidating the step-by-step mechanism of chemical reactions, including the formation or further transformation of the compound.

Transition State Analysis: Identifying and characterizing transition states to understand the energy barriers and kinetics of a reaction.

Thermodynamic and Kinetic Insights: Calculating the energetics of reactants, intermediates, transition states, and products to predict the feasibility and rate of a reaction.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

A conformational analysis of this compound using molecular mechanics or molecular dynamics simulations has not been documented. These studies are essential for:

Identifying Stable Conformers: Determining the low-energy conformations of the molecule, which influences its physical and biological properties.

Simulating Dynamic Behavior: Observing the molecule's behavior over time in different environments, which can be crucial for understanding its interactions with other molecules.

Emerging Research Directions and Future Perspectives in the Chemistry of Tert Butyl 5 Methylpyridin 2 Ylcarbamate

Exploration of Novel Synthetic Pathways and Catalytic Applications

The development of innovative and efficient synthetic routes to access and functionalize tert-butyl 5-methylpyridin-2-ylcarbamate is a primary area of ongoing research. While traditional methods for the N-Boc protection of aminopyridines are well-established, future efforts are directed towards more sophisticated and sustainable approaches, including catalytic and flow-chemistry-based methods. nih.govgoogle.comdurham.ac.uk

Catalytic Amination and Cross-Coupling Reactions:

Recent advancements in catalysis offer promising avenues for the synthesis of precursors to this compound. For instance, copper-catalyzed amination of bromopyridines presents a direct route to aminopyridine intermediates. google.com The application of such catalytic systems to 2-bromo-5-methylpyridine (B20793) could provide a more efficient and milder alternative to classical methods.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.gov Research is ongoing to expand the scope of these reactions to include a wider range of pyridine (B92270) substrates and to develop more active and stable catalyst systems. The use of tert-butyl carbamate (B1207046) in palladium-catalyzed amidation of aryl halides has been explored, suggesting the potential for direct synthesis of the target molecule from a suitable halo-pyridine precursor. researchgate.net

Flow Chemistry for Enhanced Synthesis:

Continuous flow synthesis is emerging as a powerful technology in the production of fine chemicals and pharmaceuticals. nih.govnih.gov The application of flow chemistry to the synthesis of this compound could offer significant advantages, including improved reaction control, enhanced safety, and facile scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. nih.gov For instance, the Boc-protection of amines and the synthesis of carbamates from CO2 have been successfully demonstrated in continuous flow systems. rsc.orgresearchgate.net

Catalytic Applications of this compound Derivatives:

The pyridine nitrogen and the carbamate group in this compound offer potential coordination sites for metal ions. This opens up the possibility of using this molecule or its derivatives as ligands in homogeneous catalysis. Research in this area could explore the synthesis of novel metal complexes and their application in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine ring, modulated by the methyl and carbamate substituents, could influence the catalytic activity and selectivity of the resulting metal complexes. The development of chiral variants could also lead to applications in asymmetric catalysis. nih.gov

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Catalytic AminationMilder reaction conditions, improved yields, broader substrate scope.Copper and Palladium catalysis.
Flow ChemistryEnhanced reaction control, improved safety, scalability.Process Analytical Technology (PAT), microreactors.
Use as a LigandNovel catalytic applications, tunable electronic and steric properties.Homogeneous catalysis, asymmetric synthesis.

Development of Advanced Analytical Techniques for In-Situ Monitoring of Transformations

To optimize the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics and mechanisms is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.net The integration of advanced analytical techniques for in-situ monitoring is a key aspect of PAT and a growing trend in modern organic synthesis. nih.gov

In-situ Spectroscopy for Real-Time Analysis:

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ reaction monitoring. acs.orgaps.orgresearchgate.net These non-invasive techniques can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. For the synthesis of this compound, in-situ FTIR could be used to monitor the consumption of the aminopyridine starting material and the formation of the carbamate C=O bond. researchgate.net

Raman spectroscopy offers complementary information and is particularly useful for monitoring reactions in aqueous or solvent-heavy systems due to the weak Raman scattering of water. acs.orgaps.org The application of Raman spectroscopy to monitor the formation of the pyridine ring or the introduction of the carbamate group could provide valuable kinetic data for process optimization. acs.orgaps.org High-pressure Raman and infrared spectroscopy studies on pyridine have demonstrated the sensitivity of these techniques to changes in molecular structure and environment. aps.org

Integration with Flow Chemistry:

The combination of in-situ monitoring with continuous flow reactors is a particularly powerful approach. nih.govresearchgate.net This allows for rapid reaction optimization by enabling the real-time adjustment of process parameters based on the analytical data. For example, a flow reactor coupled with an in-situ FTIR or Raman probe could be used to rapidly screen different catalysts, solvents, and temperature conditions for the synthesis of this compound, significantly accelerating process development. nih.gov

Analytical TechniqueInformation ProvidedApplication in Synthesis of this compound
In-situ FTIRReal-time concentration of functional groups (e.g., N-H, C=O).Monitoring the progress of the Boc-protection reaction.
In-situ Raman SpectroscopyReal-time structural information, complementary to FTIR.Kinetic studies of pyridine functionalization and carbamate formation.
Process Analytical Technology (PAT)Comprehensive process understanding and control.Optimization and control of continuous flow synthesis.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.netniscpr.res.in Density Functional Theory (DFT) calculations are increasingly being used to complement experimental studies and to guide the design of new synthetic routes and functional molecules. researchgate.netresearchgate.netniscpr.res.in

Electronic Structure and Reactivity Analysis:

DFT calculations can provide valuable insights into the electronic properties of this compound. researchgate.netresearchgate.net The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to predict the reactivity of the molecule towards electrophiles and nucleophiles. niscpr.res.in The calculated electrostatic potential map can identify the most electron-rich and electron-deficient regions of the molecule, guiding the regioselectivity of further functionalization reactions. nih.gov Computational studies on related Boc-protected aminopyridines have shown that the Boc group influences the electronic structure and can be a candidate for nonlinear optical materials. researchgate.netresearchgate.net

Modeling of Reaction Mechanisms and Spectroscopic Properties:

Theoretical calculations can be employed to elucidate the mechanisms of reactions involving this compound. By calculating the energies of transition states and intermediates, it is possible to determine the most favorable reaction pathways and to understand the factors that control selectivity. mdpi.com This information is invaluable for the rational design of more efficient synthetic protocols.

Furthermore, computational methods can be used to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netacs.org The comparison of calculated spectra with experimental data can aid in the structural confirmation of the synthesized compound and its derivatives. DFT investigations into the vibrational properties of pyridine-borane complexes, for instance, have provided a deeper understanding of the effects of dative bonding on the normal modes of pyridine. acs.org

Computational MethodInsights GainedRelevance to this compound
Density Functional Theory (DFT)Electronic structure, HOMO-LUMO energies, electrostatic potential.Prediction of reactivity and regioselectivity.
Reaction Pathway ModelingTransition state energies, reaction mechanisms.Rational design of synthetic routes.
Spectroscopic CalculationsPredicted IR, Raman, and NMR spectra.Structural confirmation and interpretation of experimental data.

Integration into Green Chemistry Processes for Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. researchgate.netijrpr.comijpsjournal.com The synthesis and application of this compound can be significantly improved by integrating these principles.

Biocatalysis for Greener Synthesis:

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.netijrpr.comnih.govnih.gov Research into the biocatalytic synthesis of pyridine derivatives is an active area. nih.gov The development of enzymes that can catalyze the amination of a suitable pyridine precursor or the direct functionalization of the pyridine ring could lead to a highly sustainable route for the synthesis of the target molecule. Biocatalysis often proceeds under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the need for harsh reagents. researchgate.netnih.gov

Use of Greener Solvents and Reaction Conditions:

The choice of solvent has a significant impact on the environmental footprint of a chemical process. ijrpr.com Future research will likely focus on replacing traditional volatile organic compounds with greener alternatives, such as water, supercritical fluids, or bio-based solvents. ijrpr.com Additionally, solvent-free reaction conditions and microwave-assisted synthesis are being explored to reduce reaction times and energy input for the synthesis of heterocyclic compounds. ijpsjournal.com

Atom Economy and Waste Minimization:

A key principle of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The development of catalytic routes for the synthesis of this compound will contribute to waste reduction. Furthermore, the design of processes that allow for the easy separation and recycling of catalysts and solvents is crucial for sustainable chemical manufacturing.

Green Chemistry ApproachBenefitsPotential Application
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Enzymatic synthesis of aminopyridine precursors.
Green SolventsReduced environmental impact, improved safety.Synthesis in water, bio-based solvents, or supercritical fluids.
Microwave-Assisted SynthesisFaster reaction rates, reduced energy consumption.Efficient N-Boc protection and functionalization reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 5-methylpyridin-2-ylcarbamate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The compound can be synthesized via carbamate protection of the pyridine nitrogen. A typical procedure involves reacting 5-methylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Temperature control (0–25°C) and stoichiometric ratios (1:1.1 amine:Boc₂O) are critical to avoid overprotection or decomposition . For optimization, monitor reaction progress via TLC or LC-MS. Post-reaction purification by column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>75%) .

Q. What safety protocols should be followed when handling This compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s stability under ambient conditions is generally high, but it should be stored in a cool, dry environment away from strong acids/bases to prevent Boc-group cleavage. In case of spills, collect using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can the purity and structural integrity of This compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC/LC-MS : Confirm molecular ion peak ([M+H]⁺ expected at ~237.3 m/z) and absence of unreacted starting materials.
  • ¹H NMR : Key signals include tert-butyl protons (1.3 ppm, singlet), pyridine aromatic protons (6.8–8.2 ppm), and carbamate NH (broad peak at ~5–6 ppm if not exchanged) .
  • FT-IR : Look for carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing carbamate group activates the pyridine ring at specific positions. For example, the 5-methyl group directs electrophilic substitution to the 3-position due to steric and electronic effects. Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation via competitive reactions with model electrophiles (e.g., iodomethane) under controlled conditions is recommended .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA/DCM, 20–50% cleavage in 1–4 hours) but stable in mild bases (pH < 10). To assess stability:

  • Acidic Hydrolysis : Monitor by ¹H NMR for tert-butyl peak disappearance.
  • Basic Conditions : Use aqueous NaOH (0.1–1 M) and track decomposition via LC-MS.
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (>150°C) .

Q. What strategies resolve contradictions in reported spectroscopic data for This compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, impurities, or tautomerism. To address this:

  • Standardize solvent systems (e.g., CDCl₃ for NMR).
  • Compare with synthesized reference standards.
  • Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can This compound be functionalized for use in medicinal chemistry or catalysis?

  • Methodological Answer :

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the 3-position using Pd catalysts.
  • Reductive Amination : Convert carbonyl groups (if present) to amines for further derivatization.
  • Boc Deprotection : Remove the tert-butyl group under acidic conditions to generate free amines for peptide coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.